molecular formula C16H18O5 B12328197 3-(2,4-Dihydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-(2,4-Dihydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12328197
M. Wt: 290.31 g/mol
InChI Key: GIXFUDKDTWDGKY-UHFFFAOYSA-N
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Description

3-(2,4-Dihydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a dihydroxyphenyl group and a methoxy group attached to a hexahydrochromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dihydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps. One common method starts with the preparation of the chromenone core, followed by the introduction of the dihydroxyphenyl and methoxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dihydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

3-(2,4-Dihydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dihydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets. The dihydroxyphenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,4-Dihydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one apart is its unique combination of functional groups and its hexahydrochromenone core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

3-(2,4-dihydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C16H18O5/c1-20-10-3-5-12-15(7-10)21-8-13(16(12)19)11-4-2-9(17)6-14(11)18/h2,4,6,8,10,12,15,17-18H,3,5,7H2,1H3

InChI Key

GIXFUDKDTWDGKY-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2C(C1)OC=C(C2=O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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